molecular formula C10H12O B093235 alpha-Cyclopropylbenzyl alcohol CAS No. 1007-03-0

alpha-Cyclopropylbenzyl alcohol

Cat. No.: B093235
CAS No.: 1007-03-0
M. Wt: 148.2 g/mol
InChI Key: GOXKCYOMDINCCD-UHFFFAOYSA-N
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Description

Scientific Research Applications

Alpha-Cyclopropylbenzyl alcohol is utilized in several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecular structures.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: this compound is employed in the production of agrochemicals and materials with specific properties.

Safety and Hazards

Alpha-Cyclopropylbenzyl alcohol is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water . If swallowed, seek medical help .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Cyclopropylbenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of cyclopropyl phenyl ketone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in anhydrous solvents like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclopropyl phenyl ketone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Alpha-Cyclopropylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to cyclopropyl phenyl ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to cyclopropyl phenylmethane using strong reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Cyclopropyl phenyl ketone.

    Reduction: Cyclopropyl phenylmethane.

    Substitution: Various ethers and esters depending on the substituent used.

Mechanism of Action

The mechanism of action of alpha-Cyclopropylbenzyl alcohol involves its participation in various chemical reactions. At the molecular level, it acts as a nucleophile in substitution reactions and as a reducing agent in reduction processes. The cyclopropyl group imparts unique reactivity, influencing the compound’s behavior in different chemical environments.

Comparison with Similar Compounds

  • Cyclopropyl phenyl ketone
  • Cyclopropyl phenylmethane
  • Cyclopropyl(phenyl)methanol

Comparison: Alpha-Cyclopropylbenzyl alcohol is unique due to the presence of both a cyclopropyl group and a benzyl alcohol moiety. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, cyclopropyl phenyl ketone lacks the hydroxyl group, making it less versatile in certain reactions. Cyclopropyl phenylmethane, on the other hand, does not possess the same level of reactivity as this compound in nucleophilic substitution reactions.

Properties

IUPAC Name

cyclopropyl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXKCYOMDINCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905674
Record name Cyclopropyl(phenyl)methanol
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-03-0, 31729-66-5, 63226-80-2
Record name α-Cyclopropylbenzyl alcohol
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Record name alpha-Cyclopropylbenzyl alcohol
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Record name Cyclopropanemethanol, 1-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropylphenylmethanol
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Record name Cyclopropyl(phenyl)methanol
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Record name Alpha-cyclopropylbenzyl alcohol
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Record name (±)-α-cyclopropylbenzyl alcohol
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Record name CYCLOPROPYLPHENYLMETHANOL
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Synthesis routes and methods

Procedure details

A reaction mixture was formed by admixing (i) 50 mg NAD, (ii) 4 ml of 2-propanol and (iii) 5 mmoles of phenyl cyclopropyl ketone, Compound 7, in a liquid medium containing 1 gm of lyophilized PED alcohol dehydrogenase preparation, 75 ml of 50 mM phosphate buffer, pH 7.1, and 25 ml of hexane. The pH value of the reaction was maintained constant by addition of 1N NaOH. The reaction mixture was maintained at room temperature until product formation stopped. When product formation stopped, phenylcyclopropyl methanol, Compound 7a, was isolated by removal of the hexane layer and extraction of the aqueous layer with ethyl ether (3×75 ml).
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
reactant
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Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
5 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
Compound 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
75 mL
Type
reactant
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

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